molecular formula C14H11N3 B1296201 4-Phenylquinazolin-2-amine CAS No. 14005-50-6

4-Phenylquinazolin-2-amine

Cat. No.: B1296201
CAS No.: 14005-50-6
M. Wt: 221.26 g/mol
InChI Key: TXPOSODBCCBORG-UHFFFAOYSA-N
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Description

4-Phenylquinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications The structure of this compound consists of a quinazoline core with a phenyl group attached at the 4-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylquinazolin-2-amine typically involves the reaction of 2-aminobenzophenone with thiourea in the presence of dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, 4-phenylquinazolin-2(1H)-imine, which is subsequently reduced to 4-phenyl-1,2-dihydroquinazolin-2-amine. The final product is obtained by the elimination of ammonia .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out at elevated temperatures (around 160°C) and may take several hours to complete. The product is purified using techniques such as column chromatography or thin-layer chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylquinazolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Mechanism of Action

The mechanism of action of 4-Phenylquinazolin-2-amine involves its interaction with molecular targets such as CYP1B1. The compound inhibits the activity of CYP1B1 by binding to its active site, thereby preventing the metabolic inactivation of chemotherapeutic agents. This inhibition can enhance the efficacy of chemotherapeutics and reduce drug resistance in cancer cells .

Comparison with Similar Compounds

4-Phenylquinazolin-2-amine can be compared with other quinazoline derivatives such as:

The uniqueness of this compound lies in its selective inhibition of CYP1B1, making it a promising candidate for overcoming drug resistance in cancer therapy .

Properties

IUPAC Name

4-phenylquinazolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-14-16-12-9-5-4-8-11(12)13(17-14)10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXPOSODBCCBORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296023
Record name 4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14005-50-6
Record name 4-Phenyl-2-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14005-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 107148
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014005506
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC107148
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107148
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-phenylquinazolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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